N-{2-[bis(carboxymethyl)amino]ethyl}-N-(4-sulfonaphthalen-1-yl)glycine
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Overview
Description
((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis-carboxymethyl-amino groups, a sulfo-naphthalenyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other atoms or groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID is used as a building block for synthesizing more complex molecules
Biology: The compound has been studied for its potential biological activities, including its role as a ligand in metal coordination complexes. These complexes can exhibit interesting biological properties, such as antimicrobial and anticancer activities.
Medicine: In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: Industrially, ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications, including medicine and industry.
Nitrilotriacetic acid (NTA): Another chelating agent with applications in water treatment and cleaning products.
Diethylenetriaminepentaacetic acid (DTPA): Used in medical imaging and as a chelating agent in various industrial processes.
Uniqueness: ((2-(BIS-CARBOXYMETHYL-AMINO)-ET)-(4-SULFO-NAPHTHALEN-1-YL)-AMINO)-ACETIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N2O9S |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-[carboxymethyl-(4-sulfonaphthalen-1-yl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C18H20N2O9S/c21-16(22)9-19(10-17(23)24)7-8-20(11-18(25)26)14-5-6-15(30(27,28)29)13-4-2-1-3-12(13)14/h1-6H,7-11H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28,29) |
InChI Key |
HUCTWCMKDVBWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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